Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose

Description

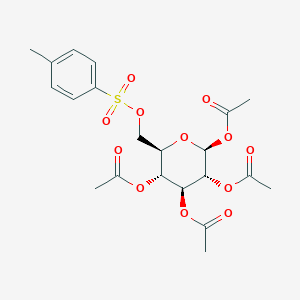

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose (CAS: 6619-10-9) is a chemically modified monosaccharide derivative extensively utilized in carbohydrate chemistry as a synthetic intermediate. Its molecular formula is C21H26O12S, with a molecular weight of 502.49 g/mol . The compound features a β-D-glucopyranose backbone with four acetyl groups (at positions 1, 2, 3, and 4) and a tosyl (p-toluenesulfonyl) group at the 6-O position. This structure confers unique reactivity, particularly in glycosylation reactions, where the tosyl group acts as a leaving group, enabling nucleophilic substitution to form glycosidic bonds or other functionalized sugars .

The compound is synthesized via sequential protection of hydroxyl groups: acetylation of positions 1–4, followed by tosylation at position 4. This selective modification preserves the anomeric center (β-configuration) and enhances stability during synthetic procedures .

Properties

IUPAC Name |

[4,5,6-triacetyloxy-2-[(4-methylphenyl)sulfonyloxymethyl]oxan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O12S/c1-11-6-8-16(9-7-11)34(26,27)28-10-17-18(29-12(2)22)19(30-13(3)23)20(31-14(4)24)21(33-17)32-15(5)25/h6-9,17-21H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKNNNHECVVJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O12S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00984679 | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(4-methylbenzene-1-sulfonyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6619-10-9 | |

| Record name | NSC271947 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC25298 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(4-methylbenzene-1-sulfonyl)hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00984679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tosylation of D-Glucose at C-6

-

- Starting material: D-glucose

- Tosylating agent: p-toluenesulfonyl chloride (tosyl chloride)

- Solvent: Anhydrous pyridine

- Temperature: 0°C to room temperature

- Atmosphere: Inert (nitrogen)

- Reaction time: Typically overnight (around 20 hours)

Procedure:

D-glucose is dissolved in dry pyridine and cooled to 0°C. Tosyl chloride is added slowly under nitrogen to avoid moisture and side reactions. The mixture is stirred overnight, allowing tosylation primarily at the primary 6-OH position due to its higher nucleophilicity and accessibility.Outcome:

Formation of 6-O-tosyl-D-glucose intermediate with high regioselectivity.

Acetylation of Hydroxyl Groups

-

- Acetic anhydride (Ac2O)

- Temperature: 0°C to 20°C

- Reaction time: Approximately 1 hour

- Solvent: Reaction medium from tosylation (pyridine acts as base and solvent)

Procedure:

After tosylation, acetic anhydride is added dropwise to the reaction mixture at low temperature. The acetylation converts free hydroxyl groups at C-1, C-2, C-3, and C-4 into acetate esters, yielding the tetra-O-acetyl derivative.Work-up:

The reaction mixture is quenched by removal of solvents under reduced pressure, followed by extraction with dichloromethane and sequential washing with saturated sodium bicarbonate solution, dilute hydrochloric acid, and water to remove pyridine and acidic impurities. The organic layer is dried over sodium sulfate and concentrated.Purification:

The crude product is crystallized from ethanol to afford pure tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose as a white solid.Yield:

Approximately 39% yield is typical for this two-step synthesis.

Representative Experimental Data Table

| Step | Reagents & Conditions | Reaction Time | Temperature | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Tosylation | p-Toluenesulfonyl chloride, pyridine, N2 atmosphere | ~20 h | 0°C to RT | 6-O-tosyl-D-glucose intermediate | Not isolated separately | High regioselectivity at C-6 |

| 2. Acetylation | Acetic anhydride, pyridine | 1 h | 0–20°C | This compound | 39% (overall) | Purified by crystallization |

Alternative Synthetic Routes and Variations

From Partially Acetylated Glucose Derivatives:

Some protocols start from 1,2,3,4-tetra-O-acetyl-alpha-D-glucopyranose, followed by selective tosylation at C-6, which can improve regioselectivity and simplify purification.Use of Hydrogen Bromide in Acetic Acid:

In some methods, the tosylated acetylated glucose is converted into glycosyl bromides by treatment with hydrogen bromide in acetic acid, which can then be further transformed for glycosylation reactions.One-Pot Procedures:

Literature reports describe one-pot tosylation and acetylation methods to streamline synthesis, involving careful control of temperature and reagent addition to avoid over-acetylation or decomposition.

Stability and Side Reactions

Thermal Stability:

The compound decomposes upon prolonged heating above 80°C, leading to over-acetylated byproducts.Base Sensitivity:

Strong bases such as sodium hydroxide can induce elimination reactions, forming glucal derivatives by elimination of the tosyl group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic acetyl methyl protons at δ 2.0–2.1 ppm.

- Aromatic tosyl protons appear at δ 7.3–7.8 ppm.

- Anomeric proton confirms beta-configuration.

Mass Spectrometry (MS):

Confirms molecular weight (502.49 g/mol) and molecular integrity.Infrared Spectroscopy (IR):

Identifies ester carbonyl groups (~1750 cm^-1) and sulfonyl groups (~1350 cm^-1).

Summary Table of Key Reaction Parameters

| Parameter | Value/Condition | Impact on Synthesis |

|---|---|---|

| Tosyl chloride equivalents | ~1 eq. relative to glucose | Ensures selective tosylation |

| Pyridine volume | Excess (solvent and base) | Facilitates tosylation and acetylation |

| Temperature control | 0°C to RT | Minimizes side reactions |

| Reaction time | 20 h (tosylation), 1 h (acetylation) | Ensures completion |

| Work-up | Multiple aqueous washes | Removes impurities and pyridine |

| Purification | Crystallization from ethanol | Yields pure compound |

Research Findings and Applications

The preparation of this compound is critical for:

- Serving as a glycosyl donor in oligosaccharide synthesis.

- Enabling regioselective nucleophilic substitution at the tosylated C-6 position.

- Facilitating the study of carbohydrate-protein interactions and drug development.

Its synthesis is well-established with robust protocols supported by spectroscopic and chromatographic characterization, making it a reliable intermediate in carbohydrate chemistry.

Chemical Reactions Analysis

Nucleophilic Substitution at the 6-O-Tosyl Group

The tosyl (p-toluenesulfonyl) group at the C6 position serves as an excellent leaving group, enabling displacement by nucleophiles.

Key Reactions:

-

Alcohols: Reaction with alcohols (e.g., methanol, ethanol) under basic conditions (K₂CO₃, DCM) yields 6-O-alkyl derivatives. For example, treatment with methanol produces 6-O-methyl-D-glucopyranose tetraacetate .

-

Amines: Substitution with amines (e.g., benzylamine) forms 6-amino-6-deoxy derivatives, critical for synthesizing glycoconjugates .

Example Conditions and Yields:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Methanol | K₂CO₃, DCM, RT, 24–48 h | 6-O-Methyl-D-glucopyranose tetraacetate | 39% | |

| Benzylamine | Pyridine, 60°C, 12 h | 6-Amino-6-deoxy-D-glucopyranose derivative | 62% |

Glycosylation Reactions

The compound acts as a glycosyl donor in the formation of glycosidic bonds. The acetyl groups stabilize the intermediate oxocarbenium ion, while the tosyl group facilitates nucleophilic attack.

Mechanism:

-

Activation: Lewis acids (e.g., BF₃·Et₂O) promote the departure of the tosyl group.

-

Nucleophilic Attack: Alcohols or amines attack the anomeric carbon, forming β-glycosidic linkages .

Notable Example:

-

Reaction with isopropyl alcohol in the presence of BF₃·Et₂O yields isopropyl β-D-glucopyranoside tetraacetate with >85% β-selectivity .

Polymerization via Condensation

Under controlled conditions, the compound undergoes polymerization to form oligosaccharides.

Reaction Setup:

Results:

-

Product: (1→4)-Linked D-glucan oligomers.

-

Degree of Polymerization (DP): Up to 15, confirmed by MALDI-TOF MS .

Acyl Migration and Deprotection

The acetyl groups undergo migration or hydrolysis under specific conditions:

-

Acyl Migration:

Treatment with trifluoroacetic acid (TFA) at 65°C induces migration of the acetyl group from C4 to C6, forming 1,2,3,6-tetra-O-acetyl-β-D-glucopyranose . -

Hydrolysis:

Basic conditions (e.g., NaHCO₃, H₂O/THF) remove acetyl groups, yielding 6-O-tosyl-D-glucopyranose. Further acidic hydrolysis (HCl) removes the tosyl group .

Stability and Side Reactions

-

Thermal Decomposition: Prolonged heating above 80°C leads to decomposition, generating byproducts such as over-acetylated derivatives .

-

Competitive Elimination: Strong bases (e.g., NaOH) may induce elimination reactions, forming glucal derivatives .

Comparative Reactivity Table

| Reaction Type | Key Reagent/Condition | Primary Product | Selectivity/Notes |

|---|---|---|---|

| Nucleophilic Substitution | K₂CO₃, DCM | 6-Substituted derivatives | Tosyl group displacement dominates |

| Glycosylation | BF₃·Et₂O, 40°C | β-Glycosides | High β-anomer preference |

| Polymerization | BF₃·Et₂O, 40°C | (1→4)-D-Glucan oligomers | DP up to 15 |

| Acyl Migration | TFA, 65°C | 1,2,3,6-Tetra-O-acetyl-β-D-glucopyranose | Reversible under acidic conditions |

Scientific Research Applications

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is widely used in scientific research due to its versatility. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of various carbohydrate derivatives and glycosyl donors in oligosaccharide synthesis.

Biology: The compound is used to study drug interactions and mechanisms of action, making it valuable in drug development and biomedical research.

Medicine: It holds potential for the development of drugs targeting diverse ailments, including cancer and metabolic disorders.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, derivatives of this compound have been shown to inhibit enzymes such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), leading to the suppression of cancer cell proliferation . The compound’s acetyl and tosyl groups play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Glucopyranose Derivatives

Physicochemical Properties

- Solubility: The tosyl group in this compound introduces aromatic hydrophobicity, reducing solubility in polar solvents compared to purely acetylated derivatives like 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose .

- Thermal Stability: Tosylated derivatives exhibit lower thermal stability due to the labile sulfonate group, whereas acetylated analogs (e.g., 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose) are more thermally robust .

Biological Activity

Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose is a glycosylated compound with significant implications in biochemical research and potential therapeutic applications. Its molecular formula is with a molecular weight of 502.49 g/mol. This compound is synthesized through a multi-step process involving D-glucose, tosyl chloride, and acetic anhydride, which modifies the hydroxyl groups to enhance its biological activity.

This compound exhibits biological activity primarily through its interactions with various biological macromolecules. The tosyl group enhances the compound's reactivity, allowing it to participate in glycosylation reactions which are crucial for the synthesis of glycoproteins and glycolipids. These modifications can affect cellular signaling pathways and immune responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the adhesion of Candida albicans to host cells, which is a critical step in fungal infection. In assays, multivalent displays of derivatives based on this compound demonstrated a reduction in yeast adhesion by approximately 35%, indicating its potential as an antifungal agent .

Cytotoxicity and Safety Profile

Research indicates that this compound is not toxic to mammalian cells at concentrations used in biological assays. This safety profile is significant for its potential therapeutic applications, particularly in developing treatments that require prolonged exposure to the compound .

Synthesis Pathway

The synthesis of this compound involves two main stages:

- Formation of Tosylate : D-Glucose reacts with p-toluenesulfonyl chloride in pyridine at low temperatures to form the tosyl derivative.

- Acetylation : The resulting tosylate undergoes acetylation using acetic anhydride, yielding this compound.

The overall yield from this synthesis process typically ranges around 39% .

Characterization Techniques

Characterization of this compound is performed using several analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the structural configuration and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Comparative Biological Activity Data

Case Study 1: Antifungal Efficacy

In a controlled laboratory study, this compound was evaluated for its antifungal efficacy against Candida albicans. The study utilized various concentrations of the compound to assess its ability to prevent yeast adhesion to bronchial epithelial cells (BECs). Results indicated a significant reduction in adhesion rates compared to untreated controls, supporting its potential use as an antifungal therapeutic agent.

Case Study 2: Glycosylation Reactions

A separate study focused on the utility of this compound as a glycosyl donor in synthetic carbohydrate chemistry. The compound was successfully employed in synthesizing complex glycoproteins, demonstrating its effectiveness in facilitating glycosidic bond formation under mild conditions.

Q & A

Q. What is the primary role of Tetra-O-acetyl-6-O-tosyl-beta-D-glucopyranose in carbohydrate chemistry?

This compound serves as a critical intermediate in glycosylation reactions. The acetyl groups (at C-2, C-3, C-4, and C-6) protect hydroxyl moieties, while the tosyl group at C-6 acts as a superior leaving group for nucleophilic substitutions, enabling regioselective glycosidic bond formation. Its stability under acidic conditions makes it ideal for constructing oligosaccharides and glycoconjugates with defined stereochemistry .

Q. What analytical techniques are essential for verifying the structure and purity of this compound?

High-Performance Liquid Chromatography (HPLC) ensures purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) confirms regiochemistry and stereochemistry. Mass Spectrometry (MS) validates molecular weight. For example, ¹H NMR can distinguish acetyl (δ 2.0–2.1 ppm) and tosyl (δ 7.3–7.8 ppm) protons, while HSQC/TOCSY resolves anomeric configurations .

Q. How does the beta-D-glucopyranose configuration influence its reactivity?

The beta configuration stabilizes the chair conformation, directing nucleophilic attack to the anomeric center (C-1) during glycosylation. This stereochemical control is critical for synthesizing beta-linked oligosaccharides, mimicking natural glycans in biological recognition studies .

Advanced Research Questions

Q. How can researchers ensure regioselective tosylation at C-6 during synthesis?

Regioselective tosylation requires temporary protecting groups (e.g., benzyl or silyl ethers) to block other hydroxyls. For example, benzoylation at C-4 prior to tosylation at C-6 prevents undesired sulfonation. Reaction conditions (e.g., low temperature, pyridine as a base) further enhance selectivity .

Q. What methodological strategies mitigate competing reactions during glycosylation?

Competing hydrolysis or aglycone transfer can be minimized by:

Q. How do Tosyl and Mesyl groups compare in glycosylation efficiency?

Tosyl groups (pKa ~ -6) are less reactive but more stable than mesyl groups (pKa ~ -2), making them preferable for stepwise syntheses requiring prolonged reaction times. Kinetic studies show tosyl derivatives provide higher anomeric selectivity in SN2 displacements, while mesyl groups may lead to elimination under basic conditions .

Q. What challenges arise in removing acetyl groups without cleaving the Tosyl moiety?

Acetyl deprotection typically uses Zemplén conditions (NaOMe/MeOH), but prolonged exposure may hydrolyze the tosyl group. A two-step approach is recommended:

Q. How should researchers address contradictions in reported glycosylation yields?

Discrepancies often stem from variations in:

- Catalyst activity : Freshly distilled BF₃·OEt₂ vs. aged reagents.

- Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) favor SN1 mechanisms, while less polar solvents (e.g., toluene) favor SN2.

- Temperature : Lower temperatures (-20°C to 0°C) reduce side reactions. Systematic DOE (Design of Experiments) can isolate critical factors .

Data Analysis and Optimization

Q. What computational tools aid in predicting glycosylation outcomes with this compound?

Density Functional Theory (DFT) simulations model transition states to predict stereoselectivity. Software like Gaussian or ORCA calculates activation energies for different leaving groups (e.g., tosyl vs. triflate), guiding experimental design .

Q. How can NMR spectral overlap be resolved for structural validation?

Use 2D NMR techniques:

- HSQC/TOCSY : Correlates ¹H-¹³C couplings to assign acetyl and tosyl environments.

- NOESY : Identifies spatial proximity between anomeric protons and adjacent groups, confirming beta configuration .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.